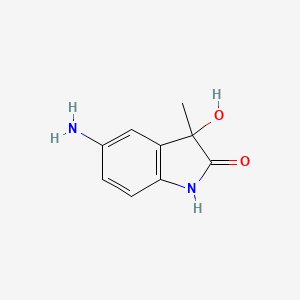![molecular formula C9H5N3O2 B3219720 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid CAS No. 1190320-22-9](/img/structure/B3219720.png)
4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
概要
説明
4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridine and pyrrole family. This compound is characterized by its fused ring structure, which includes a pyridine ring fused to a pyrrole ring, with a cyano group at the 4-position and a carboxylic acid group at the 3-position. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using a palladium-catalyzed Larock indole synthesis, which involves the cyclization of an appropriate precursor.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Pyridine Ring: The pyridine ring can be constructed through a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination/C–H activation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the carboxylic acid group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanating agents like sodium cyanide or potassium cyanide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups.
科学的研究の応用
4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as electronic or photonic materials
作用機序
The mechanism of action of 4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival .
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-c]pyridine: Lacks the cyano and carboxylic acid groups.
5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Contains a bromine atom instead of a cyano group.
5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Contains a chlorine atom instead of a cyano group.
Uniqueness
4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid is unique due to the presence of both the cyano and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research and drug discovery.
特性
IUPAC Name |
4-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-1-5-2-11-4-7-8(5)6(3-12-7)9(13)14/h2-4,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPHZQTPXMHBFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)C=NC=C2C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-dinitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219643.png)
![3-iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219651.png)
![4-nitro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B3219652.png)
![3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B3219656.png)
![3-bromo-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B3219665.png)
![3-Bromo-1H-pyrrolo[3,2-b]pyridin-7-ol](/img/structure/B3219666.png)
![6-fluoro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219676.png)
![4-methyl-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219685.png)
![4-methyl-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B3219687.png)
![4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B3219695.png)

![4-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B3219698.png)
![3-nitro-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B3219712.png)
![3-Bromo-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B3219728.png)
